2-(4-Fluorophenoxy)benzaldehyde
Overview
Description
2-(4-Fluorophenoxy)benzaldehyde is an organic compound with the molecular formula C13H9FO2. It is a white crystalline powder that is primarily used in research and development within the fields of chemistry and biology. The compound is known for its unique structure, which includes a fluorine atom attached to a phenoxy group, making it a valuable intermediate in various chemical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenoxy)benzaldehyde typically involves the reaction of 4-fluorophenol with benzaldehyde under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) and various nucleophiles can facilitate substitution reactions
Major Products Formed
Oxidation: 2-(4-Fluorophenoxy)benzoic acid.
Reduction: 2-(4-Fluorophenoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-(4-Fluorophenoxy)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenoxy)benzaldehyde involves its interaction with various molecular targets. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The fluorine atom’s presence can influence the compound’s reactivity and binding affinity, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
4-Phenoxybenzaldehyde: Lacks the fluorine atom, resulting in different reactivity and applications.
2-Phenoxybenzaldehyde: Similar structure but without the fluorine atom, leading to variations in chemical behavior.
3-Phenoxybenzaldehyde: Positional isomer with different chemical properties
Uniqueness
2-(4-Fluorophenoxy)benzaldehyde is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific reactivity and binding characteristics .
Properties
IUPAC Name |
2-(4-fluorophenoxy)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO2/c14-11-5-7-12(8-6-11)16-13-4-2-1-3-10(13)9-15/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZJFZXRBXCJPTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)OC2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40382392 | |
Record name | 2-(4-Fluorophenoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40382392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
320423-61-8 | |
Record name | 2-(4-Fluorophenoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40382392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-Fluorophenoxy)benzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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